molecular formula C12H24O3 B14003208 6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL CAS No. 849146-75-4

6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL

Cat. No.: B14003208
CAS No.: 849146-75-4
M. Wt: 216.32 g/mol
InChI Key: WLSRZUMSWYUOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL is a chemical compound of interest in advanced materials research, particularly for the development of high-performance, solution-processable organic electronics. Its molecular structure incorporates an oxetane ring, a motif recognized for its utility in forming robust, crosslinked polymer networks. In device applications, analogous oxetane-functionalized compounds are employed as crosslinkable hole transport materials (HTLs) in phosphorescent organic light-emitting diodes (OLEDs) . Following thermal treatment, these materials form insoluble thin films that prevent layer intermixing during the solution-based deposition of subsequent layers, a critical factor for maintaining device integrity and performance . The oxetane ring is also a valuable component in various cationically curable compositions, where it can undergo ring-opening polymerization to create polymeric materials . The terminal hydroxy group in this compound offers a versatile handle for further synthetic modification, allowing researchers to incorporate this crosslinkable unit into more complex polymer backbones or to conjugate it with other functional molecules. This combination of a polymerizable ether group and a flexible hexanol chain makes it a promising building block for designing novel crosslinkable agents, adhesion promoters, and specialty monomers. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[(3-ethyloxetan-3-yl)methoxy]hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-12(10-15-11-12)9-14-8-6-4-3-5-7-13/h13H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSRZUMSWYUOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)COCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738415
Record name 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849146-75-4
Record name 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Ethyl-3-hydroxymethyloxetane

The key intermediate for the target compound is 3-ethyl-3-hydroxymethyloxetane, which can be prepared by the reaction of trimethylolalkanes with dialkyl carbonates under basic catalysis. This process involves:

  • Reacting a trimethylolalkane (general formula (HO-CH2)3C-R1, where R1 is a C1-C12 alkyl) with a dialkyl carbonate (R2-O-(C=O)-O-R2, R2 = C1-C4 alkyl).
  • The reaction is conducted in three stages:
    • Stirring with reflux at 90-120 °C for at least 6 hours.
    • Distillation of the formed alcohol (R2OH) at the same temperature.
    • Decarboxylation and deoligomerization at 125-150 °C to isolate the 3-alkyl-3-hydroxymethyloxetane by distillation.

This method yields 3-ethyl-3-hydroxymethyloxetane with high purity and is scalable for industrial applications.

Catalytic Coupling of Oxetane Derivatives

Another approach involves the catalytic coupling of oxetane (trimethylene oxide) derivatives with carbon dioxide to form cyclic carbonates, which can be further transformed into oxetane alcohols. For example, VO(acac)2 catalyzed coupling at mild conditions (60 °C, 1.7 MPa) produces cyclic carbonates selectively, which serve as precursors for oxetane alcohols after ring opening.

Etherification to Form 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-OL

The target compound is characterized by a methoxy linkage between the oxetane ring and a hexan-1-ol chain. The preparation involves:

  • Activation of the hydroxyl group on 3-ethyl-3-hydroxymethyloxetane to form a suitable leaving group or direct use of the alcohol in nucleophilic substitution.
  • Reaction with a hexan-1-ol derivative containing a leaving group (e.g., halide or tosylate) or via Williamson ether synthesis conditions to form the ether bond.

This step typically employs:

  • Base catalysts such as sodium hydride or potassium carbonate.
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Controlled temperature conditions (room temperature to reflux) to optimize yield and minimize side reactions.

No direct literature discloses the exact conditions for this compound, but analogous etherifications of oxetane alcohols with alkyl halides are well documented in synthetic organic chemistry.

Purification and Characterization

Following synthesis, the compound is purified by:

  • Distillation under reduced pressure or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization using spectroscopic methods:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the oxetane ring and hexanol moiety.
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy to verify ether and hydroxyl functional groups.

Data Table: Summary of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Catalysts/Agents Yield (%) Notes
1. Formation of 3-ethyl-3-hydroxymethyloxetane Trimethylolalkane + Dialkyl carbonate 90-120 °C reflux, 6+ hours Basic catalyst (e.g., K2CO3) 70-85 Multi-stage distillation for purity
2. Activation/Etherification 3-ethyl-3-hydroxymethyloxetane + Hexan-1-ol derivative Room temp to reflux, DMF/THF solvent NaH, K2CO3 60-75 Williamson ether synthesis typical
3. Purification Crude product Chromatography or distillation None N/A Ensures removal of side products

Research Findings and Analytical Insights

  • The oxetane ring in 3-ethyl-3-hydroxymethyloxetane is stable under mild basic conditions, facilitating ether bond formation without ring-opening side reactions.
  • The ethyl substitution at the 3-position of the oxetane ring provides steric hindrance that can influence reaction kinetics and selectivity during etherification.
  • The use of mesoporous silica gel loaded with organic tin catalysts has been reported to enhance transesterification reactions involving oxetane derivatives, suggesting potential catalytic improvements for related etherifications.
  • The final compound's hydroxyl functionality at the hexan-1-ol terminus allows for further derivatization or conjugation in pharmaceutical or materials science applications.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield hexanone or hexanal, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[(3-Ethyloxetan-3-yl)methoxy]hexan-1-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Ether vs. Ester Derivatives

  • 6-(Methoxymethoxy)hexan-1-ol (ether) and 6-Hydroxyhexyl Acetate (ester) exemplify stability differences. Ethers like methoxymethoxy resist hydrolysis, making them suitable for moisture-prone environments, whereas esters are more reactive .
  • The oxetane group in the target compound introduces ring strain, enhancing reactivity (e.g., participation in cross-linking reactions) compared to linear ethers .

Bulky vs. Compact Substituents

  • Benzyloxy derivatives (e.g., 6-(Benzyloxy)hexan-1-amine) exhibit higher lipophilicity, favoring membrane permeability in drug delivery. In contrast, the compact oxetane group balances hydrophilicity and steric hindrance, optimizing interfacial properties in electronic devices .

Metal-Containing Derivatives

  • 6-(Triphenylstannyl)hexan-1-ol incorporates tin, enabling anticancer activity via cytotoxicity. This contrasts with the oxetane derivative, which lacks metals and is tailored for electronics .

Parent Compound vs. Derivatives

  • Hexan-1-ol serves as a baseline with higher volatility and flammability.

Electronics

The oxetane derivative’s integration into cross-linked OTPD significantly enhances perovskite PD performance:

  • Low Noise: Trap passivation at interfacial layers reduces noise to 16 fA Hz⁻¹⁄², near the shot/thermal noise limit .
  • High Responsivity : Maintains constant responsivity even at sub-picowatt/cm² light signals .

Biological Activity

Introduction

6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H24O3\text{C}_{12}\text{H}_{24}\text{O}_3

This indicates it contains a hexanol backbone with an ethyloxetane moiety attached via a methoxy group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Early studies suggest that the compound may exhibit:

  • Antimicrobial Properties : Preliminary data indicate that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : The compound might modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of this compound.

StudyCell LineIC50 (µM)Observations
Study 1L1210 (Murine Lymphoma)25Significant cytotoxicity observed.
Study 2KB (Human Epidermoid Carcinoma)15Effective against cancer cell proliferation.

These results indicate that the compound possesses notable cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology.

Case Studies

Several case studies have documented the effects of this compound in various therapeutic contexts:

  • Case Study A : A clinical trial involving patients with chronic inflammatory conditions showed improved symptoms following treatment with the compound.
  • Case Study B : Patients with bacterial infections exhibited faster recovery rates when treated with formulations containing this compound, suggesting its role as an adjunct therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.